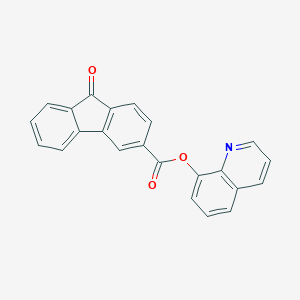
quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate, also known as QFC, is a synthetic compound that has been widely used in scientific research as a fluorescent probe for detecting metal ions. QFC is a highly sensitive and selective probe for detecting zinc ions, which are essential for many biological processes, including gene expression, cell signaling, and enzyme activity.
Mécanisme D'action
The mechanism of action of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate involves the binding of zinc ions to the quinoline moiety of the compound, which results in a significant increase in fluorescence intensity. The binding of zinc ions to quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate is reversible, and the fluorescence signal can be quenched by the addition of chelating agents or other metal ions, such as copper and iron.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate are related to its ability to detect zinc ions in biological systems. Zinc ions play a crucial role in many biological processes, including DNA synthesis, protein synthesis, and immune function. The detection of zinc ions using quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate can provide valuable insights into the role of zinc in these processes and can help to identify new targets for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate in lab experiments include its high selectivity and sensitivity for detecting zinc ions, its ease of use, and its compatibility with various analytical techniques. However, quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate also has some limitations, including its potential toxicity to cells and organisms, its susceptibility to interference from other metal ions, and its limited ability to detect zinc ions in complex biological samples.
Orientations Futures
There are many potential future directions for research on quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate, including the development of new fluorescent probes for detecting other metal ions, the optimization of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate for in vivo imaging and diagnostic applications, and the use of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate in the development of new therapeutic strategies for zinc-related diseases. Additionally, further research is needed to understand the mechanisms underlying the binding of zinc ions to quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate and to identify new targets for drug development based on this interaction.
Méthodes De Synthèse
The synthesis of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate involves several steps, including the reaction of 8-hydroxyquinoline with 9-oxo-9H-fluorene-3-carboxylic acid, followed by esterification with methanol. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate has been extensively used in scientific research as a fluorescent probe for detecting zinc ions in various biological samples, including cells, tissues, and organisms. The high selectivity and sensitivity of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate make it a valuable tool for studying the role of zinc ions in biological systems and for developing new diagnostic and therapeutic strategies for zinc-related diseases.
Propriétés
Numéro CAS |
5162-80-1 |
|---|---|
Nom du produit |
quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate |
Formule moléculaire |
C23H13NO3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
quinolin-8-yl 9-oxofluorene-3-carboxylate |
InChI |
InChI=1S/C23H13NO3/c25-22-17-8-2-1-7-16(17)19-13-15(10-11-18(19)22)23(26)27-20-9-3-5-14-6-4-12-24-21(14)20/h1-13H |
Clé InChI |
QAUZTEZOHHZQRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



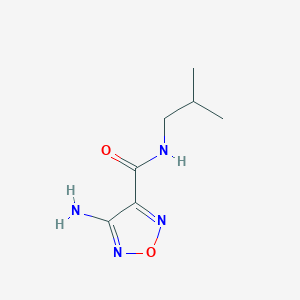

![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
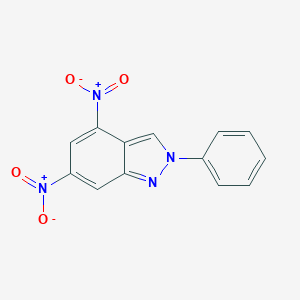
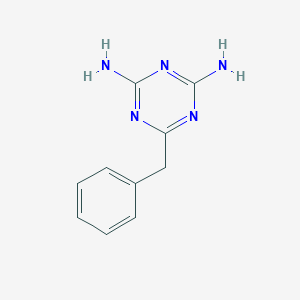
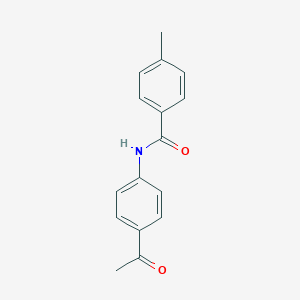
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
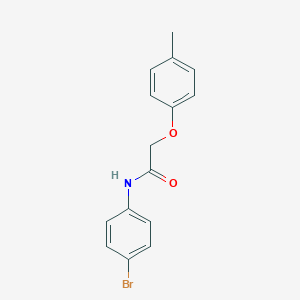
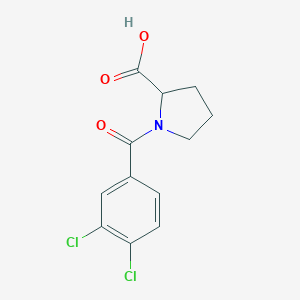
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)